molecular formula C6H11NO3 B12952506 (R)-2-Amino-6-oxohexanoic acid

(R)-2-Amino-6-oxohexanoic acid

Cat. No.: B12952506
M. Wt: 145.16 g/mol
InChI Key: GFXYTQPNNXGICT-RXMQYKEDSA-N
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Description

®-2-Amino-6-oxohexanoic acid is an amino acid derivative with a unique structure that includes an amino group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-oxohexanoic acid typically involves the use of starting materials such as amino acids or their derivatives. One common synthetic route includes the protection of the amino group, followed by the introduction of the keto group through oxidation reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation.

Industrial Production Methods

Industrial production of ®-2-Amino-6-oxohexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-6-oxohexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions can include derivatives with modified functional groups, such as hydroxylated or nitro-substituted compounds

Scientific Research Applications

®-2-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-Amino-6-oxohexanoic acid include other amino acid derivatives with keto groups, such as:

  • ®-2-Amino-4-oxohexanoic acid
  • ®-2-Amino-5-oxohexanoic acid

Uniqueness

What sets ®-2-Amino-6-oxohexanoic acid apart from these similar compounds is its specific structure and the position of the keto group. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-2-amino-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m1/s1

InChI Key

GFXYTQPNNXGICT-RXMQYKEDSA-N

Isomeric SMILES

C(CC=O)C[C@H](C(=O)O)N

Canonical SMILES

C(CC=O)CC(C(=O)O)N

Origin of Product

United States

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